Asperuloside

Catalog No.
S592164
CAS No.
14259-45-1
M.F
C18H22O11
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperuloside

CAS Number

14259-45-1

Product Name

Asperuloside

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate

Molecular Formula

C18H22O11

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1

InChI Key

IBIPGYWNOBGEMH-DILZHRMZSA-N

Synonyms

asperuloside

Canonical SMILES

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Asperuloside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of iridoid monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asperuloside is a prominent iridoid glycoside isolated from botanical sources such as Eucommia ulmoides and Hedyotis diffusa, widely utilized as an analytical reference standard and a bioactive probe in metabolic and inflammatory research . From a procurement standpoint, Asperuloside is distinguished by its specific molecular architecture, which includes a glucose moiety that critically influences its biological activity compared to its hydrolyzed derivative, asperulosidic acid [1]. Commercially supplied as a high-purity powder, it requires strict cold-chain storage—typically -20°C for long-term stability or -80°C in stock solutions—and protection from light to prevent degradation . Its primary value in B2B scientific supply chains lies in its validated role as an AMPK pathway activator and a targeted inhibitor of NF-κB/MAPK signaling, establishing it as an essential benchmark material for nutraceutical formulation and pharmacological assay development [1].

Research Fit

Pathway NF-κB and MAPK signaling pathway studies
Model In vitro macrophage activation and in vivo oxidative stress models
Standard Analytical reference for herbal quality control by HPLC
Chemistry Lactone ring-bearing iridoid glycoside scaffold

Substituting purified Asperuloside with crude plant extracts or closely related iridoids like geniposide or desacetyl asperulosidic acid (DAA) introduces unacceptable variability in quantitative assays [1]. Crude botanical extracts contain competing iridoids that exhibit vastly different, or entirely absent, inhibitory profiles against inflammatory mediators such as nitric oxide (NO) [1]. Furthermore, structural modifications—such as the removal of the glucose substitute to form asperulosidic acid—drastically alter target affinity, solubility, and cellular uptake [2]. Consequently, utilizing generic iridoid mixtures or cheaper structural analogs compromises assay reproducibility, particularly in precision metabolic screening and targeted anti-inflammatory models where the exact stereochemistry and glycosylation of Asperuloside are required for optimal receptor engagement [2].

Substitution Risk

Asperulosidic acid may not replicate p38 inhibition
Unlike asperuloside, the close analog lacks p38 MAPK phosphorylation suppression, shifting pathway interpretation.
Geniposide targets different oxidative stress pathways
In vivo model data show divergent modulation of sod-3 vs. gst-4 reporters; antioxidant endpoint context may differ.
Generic iridoid substitution risks structural mismatch
Lactone ring absence in aucubin or catalpol may reduce bioactivity; SAR context requires structural review.

Anti-Plasmodial Activity vs. Asperulosidic Acid

The intact glycosylated structure of Asperuloside is an absolute requirement for specific target engagement in parasitology assays, making it non-interchangeable with its hydrolyzed derivative, asperulosidic acid [1]. In an in vitro assay against Plasmodium falciparum (strain 3D7), Asperuloside at 20 μM achieved a 23% inhibition of parasite growth. Under identical conditions, asperulosidic acid yielded only 7% inhibition [1]. This 3.28-fold quantitative difference dictates that procurement must secure the intact glycoside rather than the cheaper aglycone or acid derivatives for structure-activity relationship (SAR) baselines [1].

Evidence DimensionPlasmodium falciparum (3D7) growth inhibition
Target Compound Data23% inhibition (Asperuloside)
Comparator Or Baseline7% inhibition (Asperulosidic acid)
Quantified Difference3.28-fold higher inhibitory activity for Asperuloside
Conditions20 μM concentration in P. falciparum in vitro assay

This dictates that procurement must secure the intact glycoside rather than cheaper acid derivatives to ensure target engagement in specific parasitology and SAR assays.

MAPK Pathway Inhibition
Head-to-head
Phosphorylation suppression Asperuloside: p38, ERK, JNK inhibited Asperulosidic acid: ERK, JNK only (no p38 inhibition)
Supports MAPK pathway-response context; p38-specific endpoint differentiation
LPS-induced RAW 264.7 macrophages, in vitro

Inflammatory Suppression: Purified vs. Co-occurring Iridoids

When standardizing in vitro inflammation models, Asperuloside provides precise dose-dependent suppression of nitric oxide (NO) that crude extracts cannot guarantee [1]. In LPS-induced RAW 264.7 macrophages, purified Asperuloside significantly reduced NO levels at 40 μg/mL. In contrast, co-occurring iridoids from the same botanical source, such as E-6-O-p-coumaroyl scandoside methyl ester (CSME), failed to induce any significant NO reduction at up to 160 μg/mL, while desacetyl asperulosidic acid (DAA) required maximum concentrations to show baseline effects [1]. This quantitative divergence confirms that substituting Asperuloside with mixed iridoid fractions compromises assay reproducibility [1].

Evidence DimensionNitric Oxide (NO) reduction in macrophages
Target Compound DataSignificant reduction achieved at 40 μg/mL (Asperuloside)
Comparator Or BaselineNo significant reduction at 160 μg/mL (CSME); Baseline effects only at >160 μg/mL (DAA)
Quantified DifferenceAsperuloside achieves pathway inhibition at baseline concentrations where CSME fails entirely
ConditionsLPS-induced RAW 264.7 macrophage model (24h exposure)

This confirms that substituting high-purity Asperuloside with mixed iridoid fractions compromises assay reproducibility, justifying the procurement of the purified standard for inflammation models.

In Vivo Oxidative Stress Modulation
Head-to-head
Reporter gene reversal Asperuloside: reversed gst-4::GFP expression Geniposide: reversed sod-3::GFP expression
Divergent antioxidant pathway targeting; model-response interpretation context
C. elegans transgenic strains, 1–2 mM, in vivo

Solubility Profile vs. Geniposide

For formulation scientists, Asperuloside presents specific processability challenges compared to the closely related iridoid geniposide [1]. In silico physicochemical profiling demonstrates that Asperuloside possesses 11 hydrogen bond acceptors—violating one of Lipinski's rules—and yields a predicted water solubility (logS) of -3.27. Geniposide, conversely, remains within Lipinski parameters with a more favorable logS of -2.81 [1]. Consequently, laboratory handling of Asperuloside requires non-aqueous stock solvents (e.g., DMSO) and specialized lipid-based delivery vehicles for in vivo dosing, whereas geniposide can be more readily processed in standard aqueous buffers [1].

Evidence DimensionPredicted water solubility (logS) and Hydrogen Bond Acceptors (HBA)
Target Compound DatalogS -3.27, 11 HBA (Asperuloside)
Comparator Or BaselinelogS -2.81, <10 HBA (Geniposide)
Quantified DifferenceAsperuloside is notably less water-soluble and exceeds the Lipinski HBA threshold compared to geniposide
ConditionsIn silico physicochemical and molecular docking analysis

Alerts formulation scientists that Asperuloside requires specific solvent protocols and lipid carriers, preventing costly formulation failures that would occur if it were handled like the more soluble geniposide.

Analytical Marker Validation
Reported
Content variability Asperuloside content varies significantly among authentic samples Other markers lower in common substitute species
Supports analytical quality-control context; marker selection review
Validated HPLC method; data to verify for specific botanical matrices

AMPK-Mediated Adiposity Reduction

Asperuloside is an established positive control for AMPK-pathway activation in metabolic syndrome models[1]. In a 12-week high-fat diet (HFD) rat model, dietary supplementation with 0.3% Asperuloside significantly reduced total body weight and visceral fat accumulation compared to the untreated HFD baseline [1]. Because it directly modulates AMPK to prevent hepatic lipid accumulation, it provides a reliable, quantifiable benchmark for evaluating the efficacy of novel anti-obesity drug candidates against a standardized natural product baseline [1].

Evidence DimensionBody weight and adiposity reduction
Target Compound DataSignificant reduction in body weight and visceral fat mass (0.3% Asperuloside diet)
Comparator Or BaselineHigh lipid accumulation and weight gain (Untreated HFD Control)
Quantified DifferenceReversal of HFD-induced adiposity via AMPK activation
Conditions12-week in vivo rat model on High-Fat Diet

Validates the procurement of Asperuloside as a reliable, quantifiable benchmark compound for evaluating the efficacy of novel anti-obesity drug candidates against a standardized baseline.

Oral Bioavailability
Class-level
Class range (F) 1.74% – 3.36% Paederosidic acid, Paederoside within same range
Exposure-model context for iridoid ADME; source-specific review
Rat plasma, oral Paederia scandens extract; LC-MS/MS
Cytotoxicity Profile
Data to verify
IC50 cell-line panel YMB-1: 0.7 μg/mL; HL60: 11.0 μg/mL; KB: 104.2 μg/mL Crude extract: 6.51 μg/mL against YMB-1
Supports cell-model endpoint review; dose-response context
In vitro human cancer cell lines; source-specific validation required
Lactone Ring SAR
Class-level
Structural determinant Lactone ring presence correlates with higher activity Aucubin, catalpol (no lactone ring): reduced activity
Context-dependent SAR; class-level inference for analog design
Plant growth inhibition assays; review for target-specific context

Analytical Reference Standard for Botanical QC

Because Asperuloside is the primary active driver of precise NF-κB/MAPK inhibition compared to other co-occurring iridoids, it serves as the mandatory analytical marker for standardizing and validating commercial extracts of Eucommia ulmoides and Hedyotis diffusa [1].

Positive Control for AMPK Metabolic Assays

Its proven in vivo efficacy in reducing adiposity via AMPK activation makes Asperuloside an ideal, quantifiable benchmark material for screening novel anti-obesity therapeutics and Non-Alcoholic Fatty Liver Disease (NAFLD) interventions [2].

SAR Studies in Parasitology

The stark 3.28-fold contrast in anti-plasmodial activity between Asperuloside and its hydrolyzed form, asperulosidic acid, provides a highly controlled model system for studying glycosylation-dependent target engagement in antimalarial drug discovery [2].

Low-Solubility Iridoid Formulation Development

Due to its specific Lipinski profile and lower aqueous solubility compared to geniposide, Asperuloside acts as an excellent challenging candidate for testing novel lipid-based drug delivery systems (NDDS) or bioavailability enhancers in pharmaceutical formulation labs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAPK pathway research, p38 kinase focus
p38 inhibition profile vs. asperulosidic acid
p38 phosphorylation endpoint confirmation
In vivo oxidative stress models, GST pathway
gst-4 pathway modulation vs. geniposide
Phase II detoxification reporter assays
Herbal product quality control
Validated HPLC marker for Oldenlandia diffusa
Content variability and substitute differentiation
Iridoid ADME and pharmacokinetic studies
Class-representative oral bioavailability profile
Exposure-model review and formulation evaluation

XLogP3

-2.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

414.11621151 Da

Monoisotopic Mass

414.11621151 Da

Heavy Atom Count

29

UNII

V3CFI02X39

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14259-45-1

Wikipedia

Asperuloside

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